molecular formula C17H14BrFN4OS B2993276 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179441-48-5

6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2993276
CAS No.: 1179441-48-5
M. Wt: 421.29
InChI Key: WIOCNXKLDSSDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolothiadiazine class, a heterocyclic system fused with a triazole and thiadiazine ring. Its structure includes a 4-fluorophenyl group at the C6 position and a 3-methoxyphenyl group at the C3 position (Figure 1). The hydrobromide salt enhances solubility and bioavailability, critical for pharmacological applications. The synthesis involves condensation of substituted phenacyl bromides (C6 substituent) with 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione derivatives (C3 substituent) under reflux conditions in ethanol . The 3-methoxy group on the phenyl ring is retained for optimal structure-activity relationships (SAR), as demonstrated in prior matrix libraries .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS.BrH/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOCNXKLDSSDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a member of the triazolo-thiadiazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a unique triazolo-thiadiazine core with specific substituents that contribute to its biological activity. The synthesis typically involves multi-step reactions that introduce the fluorophenyl and methoxyphenyl groups onto the thiadiazine scaffold. Variations in the synthetic pathway can lead to different derivatives with distinct biological profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-thiadiazines. For instance, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve:

  • Inhibition of tubulin polymerization , disrupting microtubule dynamics essential for mitosis.
  • Induction of apoptosis through pathways that involve caspase activation and mitochondrial dysfunction .

A comparative analysis of several derivatives indicated that those with specific substitutions exhibited lower IC50 values, indicating higher potency against cancer cells. For example:

CompoundCell LineIC50 (µg/mL)
6-(4-F phenyl)MCF-712.5
6-(3-Methoxy phenyl)A54915.0
UnsubstitutedMCF-730.0

Antibacterial Activity

The compound also demonstrates antibacterial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism may involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .

Enzyme Inhibition

Enzymatic assays reveal that this class of compounds can inhibit various enzymes linked to cancer progression and bacterial resistance:

  • Alkaline phosphatase inhibition : This is significant as it relates to cancer metastasis and bone health.
  • Aromatase inhibition : Some derivatives have been shown to inhibit aromatase activity, which is crucial in estrogen synthesis and thus relevant for hormone-dependent cancers .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • MCF-7 Cell Line Study : A study demonstrated that a derivative exhibited potent cytotoxicity with an IC50 value of 12.5 µg/mL against MCF-7 cells. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways .
  • A549 Cell Line Study : Another derivative was effective against A549 lung cancer cells with an IC50 value of 15.0 µg/mL. The study suggested that the compound disrupted microtubule formation, leading to cell cycle arrest in the G2/M phase .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., halogens at C6) enhance antimicrobial activity. For example, the 4-fluorophenyl group in the target compound improves membrane permeability, contributing to its low MIC against Gram-negative bacteria .
  • Methoxy groups at C3 (e.g., 3-methoxyphenyl) optimize π-π stacking with enzyme active sites, as seen in tubulin inhibition assays (IC50: 8.7 µM) .
  • Hydrobromide salts generally show 30–50% higher solubility in aqueous media compared to non-ionic analogs, enhancing pharmacokinetics .
Pharmacological Profiles
  • Antimicrobial Activity: The target compound outperforms 6-phenyl and 3-chlorophenyl analogs against multidrug-resistant P. aeruginosa (MIC: 1.5 µg/mL vs. 4.2 µg/mL for 3-chlorophenyl) .
  • Anticancer Activity : Compared to 3-ethyl-6-(4-fluorophenyl) derivatives, the 3-methoxyphenyl group in the target compound reduces off-target toxicity (selectivity index: 12.3 vs. 7.8) .
  • Enzyme Inhibition: The 3-methoxy group enhances hydrogen bonding with h-TNAP (human tissue-nonspecific alkaline phosphatase), achieving 89% inhibition at 10 µM .
Physicochemical Properties
Property Target Compound 6-(4-Bromophenyl)-3-methyl 3-(4-Chlorophenyl)-6-phenyl
LogP (octanol-water) 2.8 3.1 3.4
Aqueous solubility (mg/mL) 12.5 8.7 5.2
Melting point (°C) 245–247 210–212 198–200
Crystallinity Monoclinic Monoclinic Amorphous

Note: The hydrobromide salt reduces hydrophobicity (lower LogP) compared to neutral analogs, aligning with improved ADMET profiles .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-triazolothiadiazine hydrobromide?

Answer:
The compound is synthesized via a condensation reaction between 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione and 2-bromo-1-(4-fluorophenyl)ethanone in ethanol under reflux (60–80°C for 1–2 hours) . Key steps include:

  • Demethylation : Using sodium methoxide/DMF to remove methyl groups from methoxy-substituted intermediates.
  • Functionalization : Introducing substituents (e.g., cyclopentyloxy, difluoromethoxy) via nucleophilic displacement or Mitsunobu reactions .
  • Recrystallization : Ethanol or aqueous sodium acetate is used to purify the product. Typical yields range from 70–85% .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural confirmation involves:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.73–1.78 Å), dihedral angles (e.g., 10.5° between triazolothiadiazine and fluorophenyl rings), and intermolecular hydrogen bonds (e.g., C–H···N interactions) .
  • NMR spectroscopy : Key signals include aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydrobromide counterion effects on protonation states .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 436 for [M+H]⁺) confirm molecular weight .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for demethylation and difluoromethoxy incorporation .
  • Temperature control : Elevated temperatures (80–100°C) accelerate condensation but require monitoring to avoid byproduct formation.
  • Catalysts : Sodium methoxide improves nucleophilic substitution efficiency, while Mitsunobu conditions (e.g., DIAD/PPh₃) optimize ether bond formation .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) separates regioisomers .

Advanced: What methodologies resolve contradictions in biological activity data across substituted triazolothiadiazines?

Answer:
Discrepancies arise from structural variations (e.g., methoxy vs. cyclopentyloxy substituents). Resolution involves:

  • Structure-Activity Relationship (SAR) studies : Compare MIC values against S. aureus (e.g., 3-methoxyphenyl derivatives show MIC = 4 µg/mL vs. 16 µg/mL for unsubstituted analogues) .
  • In vitro assays : Standardize testing conditions (e.g., broth microdilution for antibacterial activity) to minimize variability .
  • Computational modeling : Molecular docking (e.g., with E. coli DNA gyrase) identifies substituent effects on binding affinity .

Advanced: How do crystallographic data inform molecular interactions and stability?

Answer:
X-ray data reveal:

  • Hydrogen-bonding networks : Stabilize crystal packing (e.g., C8–H8A···N1, distance = 2.82 Å) .
  • π-π interactions : Between triazole and fluorophenyl rings (centroid distance = 3.57 Å), enhancing thermal stability .
  • Unit cell parameters : Monoclinic systems (e.g., a = 4.00 Å, b = 13.42 Å) correlate with melting points (e.g., 182–184°C) .

Basic: What biological activities are associated with this compound?

Answer:
Reported activities include:

  • Antibacterial : Inhibition of Gram-positive bacteria (S. aureus MIC = 4–8 µg/mL) via disruption of cell wall synthesis .
  • Antifungal : Activity against C. albicans (MIC = 16 µg/mL) through ergosterol biosynthesis interference .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8 µM) via hydrophobic interactions with the enzyme active site .

Advanced: How can stability and degradation profiles be assessed under physiological conditions?

Answer:
Key methods include:

  • pH stability studies : Incubate in buffers (pH 1–9) at 37°C; HPLC monitors degradation (e.g., <5% degradation at pH 7 after 24 hours) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., 220°C for hydrobromide salt) .
  • Photostability testing : UV exposure (254 nm) assesses photodegradation kinetics (e.g., t₁/₂ = 48 hours) .

Advanced: What computational tools predict substituent effects on pharmacological properties?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (e.g., HOMO-LUMO gap = 4.2 eV) to predict reactivity .
  • QSAR models : Relate substituent lipophilicity (logP) to antibacterial potency (R² = 0.89 for S. aureus) .
  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., 50 ns simulations with COX-2) to optimize substituent size and polarity .

Table 1: Key Crystallographic Parameters

ParameterValue (Evidence Source)
Space groupP₁ (monoclinic)
Unit cell dimensionsa = 4.00 Å, b = 13.42 Å, c = 10.94 Å
Dihedral angle10.54° (triazole-thiadiazine vs. fluorophenyl)
Hydrogen bond lengthC1–H1···N2 = 2.79 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.